Ethylmalonyl-CoA Sodium Salt: Structural Characterization, Metabolic Function, and Analytical Protocols
Ethylmalonyl-CoA Sodium Salt: Structural Characterization, Metabolic Function, and Analytical Protocols
Executive Summary
Ethylmalonyl-Coenzyme A (Ethylmalonyl-CoA) is a specialized thioester intermediate critical to the central carbon metabolism of methylotrophic and certain phototrophic bacteria.[1][2][3][4][5][6] Functioning as the pivotal node in the ethylmalonyl-CoA (EMC) pathway , it facilitates the assimilation of two-carbon compounds (C2) like acetate in organisms lacking the isocitrate lyase enzyme of the glyoxylate cycle. Beyond its primary metabolic role, Ethylmalonyl-CoA serves as a rare extender unit in polyketide synthase (PKS) systems, offering a structural handle for diversifying therapeutic macrolides.[5][6][7]
This technical guide provides a comprehensive analysis of the sodium salt form of Ethylmalonyl-CoA, detailing its stereochemical architecture, stability profiles, synthesis methodologies, and validated LC-MS/MS quantification protocols.
Part 1: Chemical Identity & Structural Analysis[5][6][7]
The sodium salt of Ethylmalonyl-CoA represents the stable, ionic formulation of the thioester formed between Coenzyme A and ethylmalonic acid. In biological systems, the thioester bond is high-energy, driving downstream carbon-carbon bond formation or rearrangement.
Molecular Architecture
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IUPAC Name: S-(hydrogen 2-ethylpropanedioate) coenzyme A, sodium salt[5][6][7]
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Common Name: Ethylmalonyl-CoA sodium salt[8]
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Salt Form: Typically supplied as a sodium (Na⁺) or lithium (Li⁺) salt to neutralize the phosphate and carboxylate groups, enhancing water solubility and shelf-stability.[5][6][7]
Stereochemical Configuration
The biological activity of Ethylmalonyl-CoA is strictly stereospecific.
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Biosynthesis: Generated directly from crotonyl-CoA by the enzyme crotonyl-CoA carboxylase/reductase (CCR) .[2][5][6]
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Isomerization: In the EMC pathway, the (2S) isomer is often converted to the (2R) isomer by an epimerase before being processed by ethylmalonyl-CoA mutase.[3][5][6][7]
Structural Diagram (DOT)
The following diagram illustrates the core connectivity of the molecule, highlighting the thioester linkage and the ethylmalonyl moiety.[6]
Figure 1.1: Structural segmentation of Ethylmalonyl-CoA sodium salt, emphasizing the labile thioester bond connecting the CoA scaffold to the ethylmalonyl effector group.[5][7]
Part 2: Physicochemical Properties & Stability[5][6][7][10]
The handling of Ethylmalonyl-CoA sodium salt requires strict adherence to pH and temperature controls due to the inherent instability of the thioester bond and the potential for spontaneous decarboxylation.
Key Physical Constants[5][6][7]
| Property | Value / Description | Note |
| Appearance | White to off-white lyophilized powder | Hygroscopic; store in desiccator.[5] |
| Solubility | >10 mg/mL in H₂O, PBS (pH 7.[5][6][7]2) | Highly soluble in aqueous buffers due to phosphate/carboxylate ionization.[5][7] |
| UV Absorption | Characteristic of the Adenine moiety in CoA.[5][6][7] | |
| pKa | ~4.0 (Carboxylate), ~6.4 (Secondary Phosphate) | Values are approximate based on CoA analogs.[5][6][7] |
Stability & Degradation Mechanisms[6][7]
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Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at alkaline pH (> pH 8.0).[5][6][7]
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Decarboxylation: Ethylmalonyl-CoA can spontaneously decarboxylate to form butyryl-CoA, especially under heat or acidic conditions.
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Storage: Lyophilized powder is stable at -20°C for >1 year.[5] Reconstituted solutions should be used immediately or flash-frozen in liquid nitrogen.
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Part 3: Biological Significance: The Ethylmalonyl-CoA Pathway[2]
The discovery of the Ethylmalonyl-CoA (EMC) Pathway redefined bacterial central carbon metabolism.[6] It serves as the primary anaplerotic route for acetyl-CoA assimilation in organisms that lack the glyoxylate cycle (e.g., Methylobacterium extorquens, Rhodobacter sphaeroides).[6][7]
Pathway Mechanism[5][6]
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Entry: Two molecules of Acetyl-CoA condense to form Acetoacetyl-CoA, which is reduced to Crotonyl-CoA.
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Carboxylation (The Key Step): Crotonyl-CoA carboxylase/reductase (CCR) catalyzes the reductive carboxylation of Crotonyl-CoA using NADPH and CO₂, yielding (2S)-Ethylmalonyl-CoA .[5][6][7]
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Rearrangement: Ethylmalonyl-CoA is epimerized to the (2R) form and then rearranged by Ethylmalonyl-CoA mutase (ECM) (a B12-dependent enzyme) to Methylsuccinyl-CoA.[5][6][7]
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Output: The pathway eventually yields Glyoxylate (regenerating the acceptor for Acetyl-CoA) and Succinyl-CoA (feeding the TCA cycle).[5][6][7]
Pathway Visualization[6]
Figure 3.1: The Central Role of Ethylmalonyl-CoA in the EMC Pathway.[5][6][7] Note the critical stereochemical inversion required between synthesis (CCR) and consumption (ECM).[5][6][7]
Part 4: Synthesis & Preparation[1][5][6][7][11]
Researchers often require high-purity Ethylmalonyl-CoA for enzyme kinetics or standard curves. Two primary methods exist.
Chemical Synthesis (Mixed Anhydride Method)
This method is preferred for generating large quantities of the racemate.[6][7]
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Reagents: Ethylmalonic acid, Ethyl chloroformate, Coenzyme A (free acid).[5][6][7]
-
Mechanism: Ethylmalonic acid is activated to the mixed anhydride using ethyl chloroformate, followed by nucleophilic attack by the thiol of CoA.
-
Note: Produces a racemic mixture of (2R/2S)-Ethylmalonyl-CoA.[5][6]
Chemo-Enzymatic Synthesis (Stereopure)
For assays requiring the specific (2S) isomer, an enzymatic route is mandatory.[5][6][7]
-
Enzyme: Recombinant Crotonyl-CoA Carboxylase/Reductase (CCR).[5][6][7]
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Substrates: Crotonyl-CoA, NADPH, NaHCO₃.[7]
-
Protocol:
Part 5: Analytical Characterization (HPLC-MS/MS)
Accurate quantification of Ethylmalonyl-CoA in biological extracts requires robust LC-MS/MS methodologies to distinguish it from isomers like methylsuccinyl-CoA and glutaryl-CoA.
Sample Preparation Workflow
The instability of CoA esters demands rapid quenching and acidic extraction.
Figure 5.1: Optimized extraction workflow for acyl-CoA thioesters.[5][7] Acidic conditions are crucial to prevent hydrolysis.
LC-MS/MS Parameters[5][7]
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Column: C18 Reverse Phase (e.g., Waters HSS T3) or HILIC (for better retention of polar CoAs).[5][6][7]
-
Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate (pH 4.5) in Water.[5][6][7]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 2% B to 98% B over 12 minutes.
-
Detection: ESI Positive Mode.
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MRM Transitions:
Part 6: Applications in Drug Development
Polyketide Engineering
Ethylmalonyl-CoA is a potent "extender unit" in the biosynthesis of polyketide antibiotics (e.g., Tylosin, Erythromycin).[6][7] By engineering Polyketide Synthase (PKS) acyltransferase (AT) domains to accept ethylmalonyl-CoA instead of methylmalonyl-CoA, researchers can introduce ethyl side chains into the macrolide scaffold.[5][6][7] This structural modification can:
Metabolic Flux Analysis (MFA)
In drug production strains (e.g., Streptomyces), monitoring Ethylmalonyl-CoA levels provides insight into the availability of precursors for secondary metabolites.[5][6][7] High flux through the EMC pathway can compete with antibiotic production, necessitating metabolic engineering to re-route carbon.
References
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Erb, T. J., et al. (2007).[5][6][7][8] "Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway."[2][8] Proceedings of the National Academy of Sciences. Link[5][6][7]
-
Peyraud, R., et al. (2009).[5][6][7] "Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics." Proceedings of the National Academy of Sciences. Link[5][6][7]
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Cayman Chemical. "Ethylmalonyl Coenzyme A (sodium salt) Product Information." Link
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Alber, B. E. (2011).[5][6][7] "Biotechnological potential of the ethylmalonyl-CoA pathway." Applied Microbiology and Biotechnology. Link[5][6][7]
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Wilson, M. C., & Moore, B. S. (2012).[5][6][7] "Beyond ethylmalonyl-CoA: The functional role of crotonyl-CoA carboxylase/reductase homologs in expanding polyketide diversity." Natural Product Reports. Link
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